N-(4-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
N-(4-Methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a pyrido[1,2-a][1,3,5]triazine core, a sulfanyl linker, and a 4-methoxyphenyl substituent. The compound’s design likely aims to optimize interactions with biological targets through its heterocyclic core and substituent modifications .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-11-4-3-9-21-15(11)19-16(20-17(21)23)25-10-14(22)18-12-5-7-13(24-2)8-6-12/h3-9H,10H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYJIMJUSAIXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridotriazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution or coupling reactions.
Attachment of the Sulfanylacetamide Moiety: This can be done through nucleophilic substitution reactions, where a suitable sulfanylacetamide precursor reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyridotriazine ring can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the pyrido-triazine moiety is particularly noteworthy for its ability to interact with nucleic acids and proteins involved in cell signaling pathways.
Case Study:
In a study focused on pyrido-triazine derivatives, modifications to the triazine ring enhanced anticancer activity against various cancer cell lines. The compound demonstrated cytotoxic effects in multicellular spheroid models, which are representative of tumor growth.
| Cell Line | Percent Growth Inhibition |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. The methoxy group and the sulfanyl linkage may enhance interactions with microbial targets.
Structure-Activity Relationship (SAR):
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity |
| Pyrido-Triazine Moiety | Contributes to anticancer activity |
| Sulfanyl Group | Potential role in enzyme inhibition |
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further investigation as a therapeutic agent.
Research Insights
The compound's interactions at the molecular level are crucial for understanding its pharmacological potential. Molecular docking studies can provide insights into binding affinities with various targets, facilitating the optimization of its structure for enhanced efficacy.
Molecular Docking Studies
Molecular docking studies have shown that the compound exhibits strong binding affinities to targets associated with cancer progression and microbial resistance. These findings underscore the need for further experimental validation to explore its full therapeutic potential.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Structural and Functional Insights
Heterocyclic Core Influence The pyrido[1,2-a][1,3,5]triazine core in the target compound distinguishes it from quinazoline (Compound 38) and 1,2,4-triazole (VUAA-1, 7a) derivatives. Pyrido-triazine systems are less common in the literature but may offer unique electronic and steric properties for target binding compared to quinazolines, which are well-known kinase inhibitors . 1,3,4-Oxadiazole derivatives (e.g., Compound 8t in ) exhibit enzyme inhibitory activity (e.g., LOX, BChE), suggesting that the target compound’s sulfanyl-linked heterocycle could similarly modulate enzymatic pathways .
Substituent Effects
- The 4-methoxyphenyl group is a recurring pharmacophore in anticancer agents (e.g., Compound 38) and hybrid molecules (e.g., 7a). This substituent enhances solubility and may interact with hydrophobic pockets in target proteins .
- Sulfanyl vs. Sulfonyl Linkers : Sulfanyl groups (as in the target compound and VUAA-1) may improve membrane permeability compared to sulfonyl groups (Compound 38), though sulfonyl derivatives often show higher metabolic stability .
Biological Activity Trends Anticancer Activity: Quinazoline-based acetamides (e.g., Compound 38) show IC₅₀ values in the micromolar range against HCT-1 and MCF-7 cells, attributed to their kinase inhibition. The target compound’s pyrido-triazine core may target similar pathways but with altered selectivity . Enzyme Modulation: 1,3,4-Oxadiazole derivatives () inhibit LOX and BChE, implying that the pyrido-triazine-sulfanyl scaffold could be tailored for anti-inflammatory or neurodegenerative applications . Receptor Agonism: VUAA-1’s 1,2,4-triazole core activates insect Orco channels, highlighting the role of heterocycle choice in receptor specificity. The target compound’s core may lack this activity but could explore novel targets .
Biological Activity
N-(4-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on antibacterial, antifungal, and anticancer activities.
Chemical Structure and Properties
The compound features a complex structure with a methoxyphenyl group and a pyrido-triazine moiety linked through a sulfanyl group. The molecular formula is , with a molecular weight of 354.43 g/mol. This unique configuration may contribute to its diverse biological activities.
Antibacterial Activity
Research indicates that compounds containing the pyrido[1,2-a][1,3,5]triazine nucleus exhibit significant antibacterial properties. For instance, derivatives of this structure have shown effectiveness against various strains of bacteria, including resistant strains.
A study highlighted that certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and rifampicin. Specifically, compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced antibacterial activity due to increased electron affinity and interaction with bacterial enzymes .
Antifungal Activity
In addition to antibacterial effects, compounds related to the triazine scaffold have been evaluated for antifungal activity. For example, studies have shown that certain triazole derivatives possess potent antifungal properties against Candida species and Aspergillus fungi . The specific activity of this compound against these pathogens remains to be fully characterized.
Anticancer Activity
The anticancer potential of similar compounds has been documented in various studies. The pyrido-triazine derivatives have been reported to inhibit cell proliferation in several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The presence of the methoxy group is believed to enhance lipophilicity and cellular uptake, facilitating greater therapeutic efficacy.
Case Studies
- Study on Antitubercular Activity : A derivative closely related to our compound was tested against Mycobacterium smegmatis, showing an MIC of 50 μg/mL. This suggests potential for further development as an antitubercular agent .
- Structure-Activity Relationship Analysis : Research has indicated that variations in the substituents on the triazine ring significantly affect biological activity. For example, electron-withdrawing groups enhance antibacterial properties while modifications on the methoxyphenyl group can influence cytotoxicity in cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- HPLC and LC-MS : Use reverse-phase chromatography (e.g., Chromolith or Purospher®STAR columns) with UV detection (λ = 254 nm) to assess purity. Coupling with mass spectrometry (LC-MS) confirms molecular weight (e.g., HRMS data from PubChem ).
- NMR Spectroscopy : Perform - and -NMR in deuterated DMSO to verify substituent positions, focusing on methoxy (δ ~3.8 ppm) and sulfanyl-acetamide (δ ~4.2 ppm) groups. Cross-reference with spectral data from structurally similar triazinones .
- Elemental Analysis : Validate empirical formula (CHNOS) with ≤0.3% deviation .
Q. What synthetic routes are reported for this compound, and what are their yields?
- Methodological Answer :
- Key Steps :
Core Pyridotriazine Formation : Condensation of 9-methyl-4-oxo-pyrido-triazine with thiourea derivatives under reflux in ethanol (yields ~60-70%) .
Sulfanyl-Acetamide Coupling : React the triazine intermediate with 2-chloro-N-(4-methoxyphenyl)acetamide using KCO in DMF at 80°C (yields ~50-65%) .
- Challenges : Steric hindrance from the 9-methyl group may reduce coupling efficiency; optimize molar ratios (1:1.2) .
Q. What are the critical safety considerations for handling this compound in vitro?
- Methodological Answer :
- Toxicity Profile : Classified as acute oral toxicity (Category 4) and skin irritant (GHS). Use PPE (nitrile gloves, lab coat) and fume hoods to avoid inhalation .
- First Aid : For skin contact, wash with 10% sodium bicarbonate; for eye exposure, rinse with saline for ≥15 minutes .
- Waste Disposal : Incinerate at >1000°C to avoid NO emissions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to kinase targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR or CDK2). Focus on hydrogen bonding between the acetamide carbonyl and Lys45 or Asp86 residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the sulfanyl group in hydrophobic pockets. Compare with experimental IC values from kinase assays .
Q. How can researchers optimize the synthetic yield of this compound using design of experiments (DoE) principles?
- Methodological Answer :
- Factors to Test : Temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst (KCO vs. CsCO). Use a Central Composite Design (CCD) with 3 replicates .
- Response Surface Analysis : Identify optimal conditions (e.g., 80°C in DMF with KCO) to maximize yield (>75%) while minimizing byproducts (e.g., hydrolysis of the sulfanyl group) .
Q. What strategies are effective in resolving contradictions in reported biological activities (e.g., variable IC values)? **
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., ATP concentration, cell lines) across studies. For example, IC discrepancies in kinase inhibition may arise from ATP levels (1 mM vs. 10 μM) .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
Q. How does the 4-methoxyphenyl substituent influence solubility and bioavailability?
- Methodological Answer :
- Solubility Testing : Perform shake-flask experiments in PBS (pH 7.4) and simulate logP using ChemAxon. The methoxy group increases hydrophobicity (predicted logP = 2.8), requiring formulation with cyclodextrins or PEGylation .
- Permeability Assays : Use Caco-2 monolayers to measure P. Methoxy groups may reduce passive diffusion (P < 1 × 10 cm/s), suggesting active transport mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
